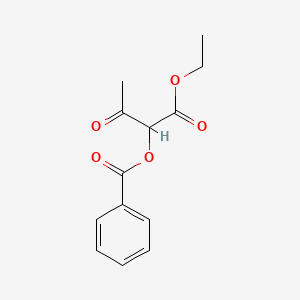

Ethyl 2-(benzoyloxy)-3-oxobutanoate

Description

Ethyl 2-(benzoyloxy)-3-oxobutanoate (C₁₃H₁₄O₅, MW = 250.25 g/mol) is a β-keto ester derivative characterized by a benzoyloxy group (-OCOC₆H₅) at the 2-position and an ethyl ester moiety. It is primarily utilized as a synthetic building block in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules . While detailed crystallographic or mechanistic studies on this specific compound are absent in the provided evidence, its structural analogs and derivatives have been extensively investigated for their reactivity, physical properties, and biological activities.

Properties

IUPAC Name |

(1-ethoxy-1,3-dioxobutan-2-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-13(16)11(9(2)14)18-12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJXFGNDWSSQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547099 | |

| Record name | 1-Ethoxy-1,3-dioxobutan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4620-46-6 | |

| Record name | 1-Ethoxy-1,3-dioxobutan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(benzoyloxy)-3-oxobutanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-oxobutanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester being facilitated by the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance the efficiency of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoyloxy)-3-oxobutanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as reagents for hydrolysis.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: Ethyl 2-hydroxy-3-oxobutanoate and benzoic acid.

Reduction: Ethyl 2-(hydroxy)-3-oxobutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(benzoyloxy)-3-oxobutanoate serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it useful in the preparation of more complex molecules. For instance, it can be utilized in the synthesis of pharmaceutical compounds and agrochemicals due to its ability to undergo reactions such as condensation and acylation.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for synthesizing drugs, particularly in antibiotic development. |

| Agrochemicals | Acts as a precursor for herbicides and pesticides. |

| Material Science | Involved in the production of polymers and resins through polymerization processes. |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various biological activities, including antibacterial and antifungal effects. Research indicates that modifications to the this compound structure can enhance its efficacy against specific pathogens.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The modifications included varying the benzoyloxy group, which influenced the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis.

Agricultural Applications

In the agricultural sector, this compound has been explored for its potential as a plant growth regulator. Its application can enhance crop yield by promoting root development and improving nutrient uptake.

Table 2: Agricultural Benefits

| Benefit | Description |

|---|---|

| Root Development | Enhances root growth, leading to better nutrient absorption. |

| Stress Resistance | Increases plant resilience against environmental stresses such as drought and salinity. |

Environmental Considerations

The synthesis and application of this compound are also being examined from an environmental perspective. Research focuses on developing eco-friendly synthetic routes that minimize waste and reduce toxic byproducts.

Sustainable Synthesis

Recent advancements have led to methods that utilize renewable resources or less hazardous reagents, aligning with green chemistry principles. This approach not only reduces environmental impact but also lowers production costs.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoyloxy)-3-oxobutanoate involves its reactivity as an ester. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the presence of the benzoyloxy group. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Benzyl and Substituted Benzyl Derivatives

Key Observations :

Hydrazono Derivatives

Key Observations :

- Hydrazono derivatives adopt planar configurations, facilitating intermolecular interactions (e.g., hydrogen bonding) that influence crystallization .

- Chlorine substituents (as in II) may enhance stability through steric and electronic effects.

Amino-Substituted Derivatives

Key Observations :

Coumarin and Bioactive Derivatives

Key Observations :

Phenoxy and Cyanophenoxy Derivatives

Key Observations :

- Cyanophenoxy derivatives (e.g., C₁₃H₁₂ClNO₄) are prioritized for drug discovery due to their balanced lipophilicity and metabolic stability .

Structural and Functional Insights

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity at the β-keto position, favoring nucleophilic attacks in synthetic applications .

- Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl in ) reduce reaction yields but improve crystallinity via van der Waals interactions.

- Biological Relevance : Coumarin hybrids (SS-16, SS-21) demonstrate that fused aromatic systems enhance bioactivity, though potency remains lower than standard chemotherapeutic agents .

Biological Activity

Ethyl 2-(benzoyloxy)-3-oxobutanoate, a compound of interest in medicinal chemistry, has been the subject of various studies aimed at understanding its biological activity and potential therapeutic applications. This article reviews the current knowledge regarding the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's ability to form hydrogen bonds due to the presence of the benzoyloxy group enhances its interaction with protein targets, potentially influencing metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

- Receptor Modulation: The structural features allow for potential modulation of receptor activities, particularly those related to inflammation and pain pathways.

Antimicrobial Properties

Recent research has indicated that derivatives of oxobutanoates, including this compound, exhibit antimicrobial activity. A study highlighted that certain oxobutanoate derivatives demonstrated significant cytotoxicity against various bacterial strains, suggesting potential use as antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study on similar compounds indicated that they could inhibit cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Case Studies

-

Study on Antibacterial Activity:

- A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at higher concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

-

Cytotoxic Effects on Cancer Cells:

- Research focusing on the cytotoxic effects of oxobutanoate derivatives revealed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting it may serve as a lead compound for further anticancer drug development.

Data Tables

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.22 g/mol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (IC50) | Micromolar range in various cancer cell lines |

| Mechanisms of Action | Enzyme inhibition, receptor modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.